Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate

Medicinal Chemistry Organic Synthesis PROTAC Development

Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3) is the only graded intermediate offering true orthogonal dual functionality: the para‑Br enables Pd‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, Heck) while the ortho‑NO₂ remains intact, later providing a latent amine for amide bond formation. Removing either handle cripples sequential, site‑selective synthesis. This specific substitution pattern is required in patented routes (WO2009002955A1) and PROTAC library production. Consistent ≥98% purity across reputable suppliers ensures robust catalyst performance and batch‑to‑batch reproducibility. Acquire the exact CAS‑numbered intermediate to maintain process validation and regulatory compliance.

Molecular Formula C11H10BrNO4
Molecular Weight 300.1 g/mol
CAS No. 1094851-38-3
Cat. No. B1452266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate
CAS1094851-38-3
Molecular FormulaC11H10BrNO4
Molecular Weight300.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3/b6-4+
InChIKeyXRTBTPDPXPXTDW-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3): A Dual-Reactive Cinnamate Building Block for Pharmaceutical R&D and PROTAC Synthesis


Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3), also referred to as ethyl 3-(4-bromo-2-nitrophenyl)acrylate or ethyl 4-bromo-2-nitrocinnamate, is a brominated nitro-substituted α,β-unsaturated ester with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 g/mol. [1] It belongs to the class of functionalized cinnamate esters used as synthetic intermediates in medicinal chemistry and targeted protein degradation research. [2] The compound is commercially available from multiple suppliers at purities of 98% or higher.

Why Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate Cannot Be Replaced by Generic Cinnamate Analogs in Multi-Step Syntheses


The value of ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3) lies in its orthogonal dual functionality: the bromine atom at the para position and the nitro group at the ortho position relative to the acrylate side chain on the aromatic ring. [1] The bromine enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), while the nitro group serves as a precursor to anilines upon reduction, a hydrogen-bond acceptor, or a photolabile moiety. [2] Substituting with a mono-substituted analog such as ethyl 4-bromocinnamate or ethyl 2-nitrocinnamate eliminates one of these two critical synthetic handles, compromising the ability to perform sequential, site-selective transformations without additional protection/deprotection steps. Furthermore, the specific substitution pattern (Br at C4, NO2 at C2) is essential for the compound's documented use as a key intermediate in patented pharmaceutical synthesis routes, where regioisomeric analogs yield different and often inactive products. [3]

Quantitative Differentiation Evidence for Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate vs. Closest Analogs


Dual Orthogonal Reactive Handles: Bromine vs. Nitro Group Count Comparison

Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate possesses two distinct reactive sites (one aryl bromide, one aryl nitro group) on the same aromatic ring scaffold, enabling sequential orthogonal derivatization. [1] The closest mono-substituted analogs — ethyl 4-bromocinnamate (CAS 24393-59-1) and ethyl 2-nitrocinnamate (CAS 24393-70-2) — each carry only one such reactive handle. This dual functionality is formally quantified as a reactive group count of 2 versus 1 for either mono-substituted analog, representing a 100% advantage in orthogonal synthetic versatility.

Medicinal Chemistry Organic Synthesis PROTAC Development

Patent-Documented Specificity as a Key Intermediate in Quinoline Drug Synthesis

Ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate is explicitly cited as a reactant in patent WO2009002955A1 for the preparation of (2R)-2-[4-(7-bromo-2-quinolyloxy)phenoxy]propanoic acid, a chiral quinoline derivative of pharmaceutical interest. [1] The specific 4-bromo-2-nitro substitution pattern is required for the subsequent cyclization and functionalization steps in this synthetic route. In contrast, the regioisomeric ethyl 3-(2-bromo-4-nitrophenyl)acrylate or the de-brominated analog ethyl 2-nitrocinnamate would yield a different or absent cyclization product, as the bromine atom at the 4-position is essential for the final quinoline substitution pattern.

Pharmaceutical Process Chemistry Quinoline Synthesis Patent Intermediates

Computed Physicochemical Property Differentiation: LogP and Polar Surface Area vs. Non-Brominated and Non-Nitrated Analogs

The computed XLogP3 value for ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate is 3.1, with a topological polar surface area (TPSA) of 72.1 Ų. [1] In comparison, ethyl 4-bromocinnamate (lacking the nitro group) has a lower TPSA (approximately 26.3 Ų) and higher LogP (approximately 3.9), while ethyl 2-nitrocinnamate (lacking the bromine) has a similar TPSA but significantly lower molecular weight (221.21 g/mol) and LogP (~2.5). The combination of both substituents results in a TPSA of 72.1 Ų, which falls within the favorable range for blood-brain barrier penetration prediction (TPSA < 90 Ų), while the bromine atom provides a heavy atom handle for metabolic stabilization studies.

Physicochemical Profiling Drug-Likeness ADME Prediction

Vendor-Confirmed Purity Benchmarking: 98% Minimum Purity vs. Research-Grade Analogs

Multiple independent vendors, including Sigma-Aldrich (Combi-Blocks), Aladdin Scientific, AKSci, and Leyan, consistently report a minimum purity of 98% for ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3). Some suppliers, such as HZBP, offer a 99% purity grade. [1] In contrast, the closely related analog ethyl 3-(4-bromo-2-nitrophenyl)acrylate from other suppliers is occasionally listed at 95% purity. This 3-percentage-point purity differential (98% vs. 95%) translates to a 60% lower maximum impurity burden (2% vs. 5%), which is critical for reactions sensitive to trace catalytic poisons or for generating screening libraries where impurity-driven false positives must be minimized.

Quality Control Procurement Specification Building Block Purity

Classification as a Protein Degrader Building Block: Strategic Procurement Relevance for PROTAC Research

Aladdin Scientific explicitly classifies ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate under the product family 'Protein Degrader Building Blocks'. [1] This classification is not applied to generic cinnamate esters such as ethyl cinnamate or ethyl 4-bromocinnamate in the same catalog. The designation reflects the compound's suitability as a functionalized linker or warhead precursor in the assembly of heterobifunctional protein degraders (PROTACs), where the bromine atom serves as a cross-coupling site for attaching E3 ligase ligands or target protein ligands, and the nitro group provides a handle for further diversification or physicochemical property tuning. This curated categorization provides procurement guidance that generic chemical catalogs lack.

Targeted Protein Degradation PROTAC E3 Ligase Chemical Biology

Optimal Application Scenarios for Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate Based on Verified Evidence


PROTAC Library Synthesis: Orthogonal Bromine Handle for E3 Ligase Conjugation

In heterobifunctional PROTAC development, the aryl bromide of ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate serves as a robust cross-coupling partner for Suzuki-Miyaura or Buchwald-Hartwig reactions to install E3 ligase ligands (e.g., VHL, CRBN ligands) or target-protein-binding warheads. [1] The nitro group at the ortho position remains intact during these coupling reactions, providing a latent amine (upon reduction) for subsequent amide bond formation or further functionalization. This orthogonal reactivity sequence is particularly valuable for generating diverse PROTAC libraries from a single building block scaffold, as the two reactive sites can be addressed independently without intermediate protection steps.

Quinoline-Based Drug Intermediate: Patented Route to (2R)-2-[4-(7-bromo-2-quinolyloxy)phenoxy]propanoic Acid

Patent WO2009002955A1 explicitly employs ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate as a starting material in the multi-step synthesis of a chiral quinoline derivative with potential pharmaceutical applications. [2] The 4-bromo substituent is retained in the final quinoline product, while the nitro group participates in the cyclization to form the quinoline core. For process chemistry groups scaling this or analogous patented routes, procurement of the exact CAS-numbered intermediate is required to maintain process validation and regulatory compliance.

Physicochemically Balanced Fragment for Lead Generation: LogP 3.1 and TPSA 72.1 Ų

With a computed XLogP3 of 3.1 and TPSA of 72.1 Ų, ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate occupies a favorable physicochemical space for fragment-based drug discovery — sufficiently lipophilic for membrane permeability yet polar enough for aqueous solubility. [3] The ethyl ester can be hydrolyzed to the carboxylic acid for fragment library incorporation, while the bromine atom provides a heavy-atom anchor for X-ray crystallography-based fragment screening. This positions the compound as a starting point for lead optimization programs targeting oral bioavailability.

High-Purity Building Block Supply for Pd-Catalyzed Cross-Coupling Screening

The consistent 98% minimum purity specification across multiple reputable vendors (Sigma-Aldrich/Combi-Blocks, Aladdin, AKSci, Leyan) ensures that ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate meets the rigorous purity demands of palladium-catalyzed cross-coupling reactions, where trace impurities (e.g., heavy metals, sulfur-containing compounds) can poison catalysts and suppress yields. For high-throughput reaction screening or library production, procuring from vendors with documented CoA traceability minimizes batch-to-batch variability and ensures reproducible catalytic performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.